molecular formula C7H17In B14213748 Methyldi(propan-2-yl)indigane CAS No. 573718-02-2

Methyldi(propan-2-yl)indigane

Cat. No.: B14213748
CAS No.: 573718-02-2
M. Wt: 216.03 g/mol
InChI Key: WJFZPDZHLPHPJO-UHFFFAOYSA-N
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Description

Methyldi(propan-2-yl)indigane is a hypothetical organophosphorus compound with a structure that combines methyl and diisopropyl groups attached to an indigane (phosphine) core.

Properties

CAS No.

573718-02-2

Molecular Formula

C7H17In

Molecular Weight

216.03 g/mol

IUPAC Name

methyl-di(propan-2-yl)indigane

InChI

InChI=1S/2C3H7.CH3.In/c2*1-3-2;;/h2*3H,1-2H3;1H3;

InChI Key

WJFZPDZHLPHPJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)[In](C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyldi(propan-2-yl)indigane typically involves the reaction of indole derivatives with propan-2-yl groups under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction is carried out under reflux conditions in methanol, yielding the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

Methyldi(propan-2-yl)indigane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction can produce indoline derivatives.

Scientific Research Applications

Methyldi(propan-2-yl)indigane has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyldi(propan-2-yl)indigane involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind to multiple receptors, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of direct data on Methyldi(propan-2-yl)indigane, comparisons must rely on structurally analogous organophosphorus compounds. Below is an analysis of related phosphines and their properties:

Table 1: Comparison of Organophosphorus Compounds

Compound Name Molecular Formula CAS RN Key Properties/Applications Reference Compounds from Evidence
Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate C7H18NO3P 67-63-0 (partial) Sodium salt used in specialized synthesis; neurotoxic potential
Imiprothrin (Methyl 2,2-dimethyl-3-(2-methyl-1-propenyl)-(2,5-dioxo-3-(2-propynyl)-1-imidazolidinyl) cyclopropanecarboxylate) C17H22N2O5 Not listed Pyrethroid insecticide; low mammalian toxicity, photostable
Fluthiacet-methyl (Methyl ((2-chloro-4-fluoro-5-((tetrahydro-3-oxo-1H,3H-[1,3,4]thiadiazolo[3,4-a]pyridazin-1-ylidene)=amino)phenyl)thio)acetate) C14H12ClFN4O3S2 Not listed Herbicide; inhibits protoporphyrinogen oxidase

Key Findings:

Structural Analogues : this compound shares superficial similarities with phosphonamidoates (e.g., ) but lacks the functional groups (e.g., hydroxyethyl, thiolate) critical for biological activity in pesticides or pharmaceuticals.

Toxicity Profile : Phosphine derivatives vary widely in toxicity. For example, imiprothrin exhibits low mammalian toxicity, whereas sodium salts of phosphonamidoates () may pose neurotoxic risks. This compound’s hypothetical reactivity with biological systems remains unstudied.

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